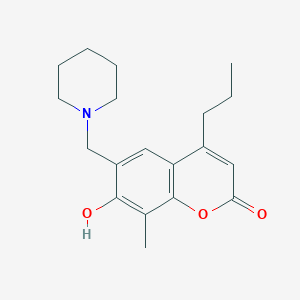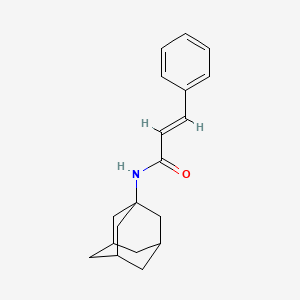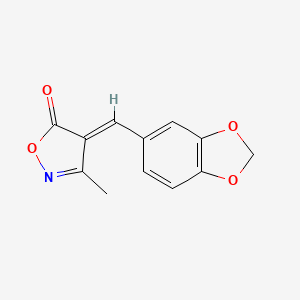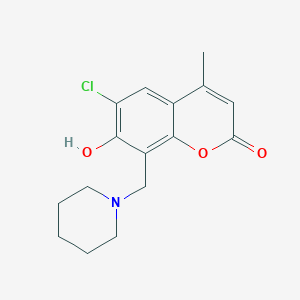
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that belongs to the class of isoquinolines. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It can also improve insulin sensitivity and glucose uptake in skeletal muscle cells, leading to improved glucose homeostasis in diabetic patients. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including the inhibition of amyloid-beta-induced neurotoxicity in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. However, it has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.
List as many
Future Directions
As possible:
1. Development of more potent and selective PI3K inhibitors for therapeutic applications.
2. Investigation of the role of PI3Ks in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Identification of biomarkers for patient selection in clinical trials of PI3K inhibitors.
4. Combination therapy with other anticancer agents to enhance the efficacy of PI3K inhibitors.
5. Development of targeted drug delivery systems for PI3K inhibitors to improve their efficacy and reduce side effects.
6. Investigation of the potential role of PI3K inhibitors in immunotherapy for cancer.
7. Identification of new targets downstream of PI3Ks for therapeutic intervention.
Synthesis Methods
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one can be synthesized using various methods, including the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and formaldehyde, followed by alkylation of the resulting intermediate with propyl bromide. Another method involves the reaction of 6-bromo-8-methyl-7-hydroxychromone with piperidine and paraformaldehyde, followed by alkylation with 1-bromo-3-chloropropane.
Scientific Research Applications
7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been widely used as a pharmacological tool to study the role of PI3Ks in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential anticancer agent. 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has also been studied for its potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, 7-hydroxy-8-methyl-6-(1-piperidinylmethyl)-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIRGREKWFSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)
![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)




![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)

![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)